molecular formula C8H16N2O4S B15284909 MS

MS

Cat. No.: B15284909
M. Wt: 236.29 g/mol
InChI Key: WEDDFMCSUNNZJR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Met-Ser typically involves the coupling of methionine and serine through peptide bond formation. One common method is the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin . The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.

Industrial Production Methods

Industrial production of Met-Ser can be achieved through enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between methionine and serine. This method is advantageous due to its high specificity and efficiency. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce Met-Ser on a large scale .

Chemical Reactions Analysis

Types of Reactions

Met-Ser undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) is commonly used as an oxidizing agent.

    Reduction: Dithiothreitol (DTT) or other reducing agents can be used to reduce methionine sulfoxide.

    Substitution: Nucleophiles such as alkyl halides can react with the hydroxyl group of serine under basic conditions.

Major Products

    Oxidation: Methionine sulfoxide.

    Reduction: Methionine.

    Substitution: Various substituted serine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Met-Ser involves its interaction with specific molecular targets and pathways. Methionine residues can undergo oxidation and reduction cycles, playing a crucial role in cellular redox homeostasis. Additionally, the serine residue can participate in phosphorylation reactions, influencing signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    L-Methionyl-L-alanine: Another dipeptide composed of methionine and alanine.

    L-Methionyl-L-glycine: A dipeptide composed of methionine and glycine.

    L-Methionyl-L-threonine: A dipeptide composed of methionine and threonine.

Uniqueness

Met-Ser is unique due to the presence of both methionine and serine residues, which confer distinct chemical and biological properties. The methionine residue provides antioxidant capabilities through its oxidation-reduction cycle, while the serine residue offers potential for phosphorylation and other biochemical modifications .

Properties

Molecular Formula

C8H16N2O4S

Molecular Weight

236.29 g/mol

IUPAC Name

2-[(2-amino-4-methylsulfanylbutanoyl)amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C8H16N2O4S/c1-15-3-2-5(9)7(12)10-6(4-11)8(13)14/h5-6,11H,2-4,9H2,1H3,(H,10,12)(H,13,14)

InChI Key

WEDDFMCSUNNZJR-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)NC(CO)C(=O)O)N

physical_description

Solid

Origin of Product

United States

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